10'-methyl-6'-propyl-8'H-spiro[cyclopentane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione
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Overview
Description
10’-methyl-6’-propyl-8’H-spiro[cyclopentane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione is a spirocyclic compound that features a unique structural motif combining cyclopentane, pyrano, and chromene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10’-methyl-6’-propyl-8’H-spiro[cyclopentane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a cyclopentane derivative reacts with a pyrano[3,2-g]chromene precursor under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
10’-methyl-6’-propyl-8’H-spiro[cyclopentane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated spirocyclic compounds .
Scientific Research Applications
10’-methyl-6’-propyl-8’H-spiro[cyclopentane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 10’-methyl-6’-propyl-8’H-spiro[cyclopentane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating biological pathways and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic derivatives such as spiroindoles and spirooxindoles. These compounds share the spirocyclic motif but differ in the specific ring systems and substituents attached .
Uniqueness
What sets 10’-methyl-6’-propyl-8’H-spiro[cyclopentane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione apart is its combination of cyclopentane, pyrano, and chromene rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H22O4 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
10-methyl-6-propylspiro[3H-pyrano[3,2-g]chromene-2,1'-cyclopentane]-4,8-dione |
InChI |
InChI=1S/C20H22O4/c1-3-6-13-9-17(22)23-18-12(2)19-15(10-14(13)18)16(21)11-20(24-19)7-4-5-8-20/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
FDSNYQVUCLCCEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)CC4(O3)CCCC4)C |
Origin of Product |
United States |
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